(2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
The synthesis of 2-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be achieved through various synthetic routes. One efficient method involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This catalyst-free reaction provides high yields of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like NBS (N-Bromosuccinimide) and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential medicinal properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 2-[(3Z)-1-BUTYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activity and applications.
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H22N4O3S/c1-3-4-13-28-19-8-6-5-7-17(19)20(23(28)31)21-24(32)29-25(33-21)26-22(30)18(27-29)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3/b21-20- |
InChI Key |
DNHCWBYXQFHCNY-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)C)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.